molecular formula C13H13N7O2 B1300752 2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide CAS No. 436092-90-9

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide

Cat. No. B1300752
CAS RN: 436092-90-9
M. Wt: 299.29 g/mol
InChI Key: KWRKZOVHYGIXIE-UHFFFAOYSA-N
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Description

2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide, more commonly known as APTTA, is a derivative of tetrazole and is a heterocyclic compound. It has been widely used in scientific research as a precursor for other compounds, and has also been used in the synthesis of various drugs and materials. APTTA has a unique structure, with its five-membered heterocyclic ring containing both an amine and an isoxazole. It has been studied extensively due to its potential applications in various fields, such as medicine and materials science.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with similar structures have been synthesized and evaluated for their biological activities, such as anticancer, antimicrobial, and antimalarial effects. For example, derivatives of thiazole and tetrazole have been investigated for their selective cytotoxicity against cancer cell lines, indicating their potential in anticancer therapy (Evren et al., 2019). These compounds often involve complex synthetic routes, leading to novel structures that may inhibit the growth of cancerous cells or bacteria.

Molecular Structure and Docking Studies

The structural elucidation and modification of such compounds are crucial in understanding their mechanism of action. Studies involving X-ray crystallography or NMR spectroscopy help in determining the precise molecular configuration, which is essential for rational drug design. Furthermore, docking studies can predict how these molecules interact with specific biological targets, aiding in the optimization of their therapeutic efficacy (Banerjee et al., 1991).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of isoxazole-based heterocycles have also been documented, emphasizing the diversity of biological activities associated with these compounds. Such studies often focus on synthesizing new derivatives and evaluating their effectiveness against various bacterial and fungal strains, as well as their capacity to scavenge free radicals (Darwish et al., 2014).

Potential as Enzyme Inhibitors

Some derivatives have been explored for their inhibitory action on specific enzymes, such as Protein Tyrosine Phosphatase 1B (PTP1B), which plays a role in insulin signaling. This research avenue is particularly relevant for developing new treatments for diseases like diabetes, where modulation of enzyme activity can result in therapeutic benefits (Maheshwari et al., 2018).

Mechanism of Action

While the specific mechanism of action for this compound isn’t available, isoxazole derivatives are known to possess different types of biological activity: antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, antidiabetic, etc .

Future Directions

Isoxazole derivatives continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and designing new isoxazole derivatives based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

2-[5-(4-aminophenyl)tetrazol-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N7O2/c1-8-6-11(18-22-8)15-12(21)7-20-17-13(16-19-20)9-2-4-10(14)5-3-9/h2-6H,7,14H2,1H3,(H,15,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWRKZOVHYGIXIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CN2N=C(N=N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357664
Record name 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

436092-90-9
Record name 2-[5-(4-Aminophenyl)-2H-tetrazol-2-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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